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Compound of Interest

Compound Name:
Bis(2-chlorophenyl)-

bromomethane

Cat. No.: B188799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural, physicochemical, and

biological properties of selected diaryl- and triarylmethane analogs. Due to the limited specific

data available for Bis(2-chlorophenyl)-bromomethane, this document focuses on broader,

structurally related diaryl- and triarylmethane compounds with significant therapeutic interest,

particularly in oncology. The information herein is supported by experimental data from peer-

reviewed literature.

Physicochemical Properties of Selected Diaryl- and
Triarylmethane Analogs
The physicochemical properties of diaryl- and triarylmethane derivatives are crucial for their

pharmacokinetic and pharmacodynamic profiles. Key parameters such as molecular weight,

lipophilicity (logP), and the nature of substituents on the aryl rings significantly influence their

biological activity. The introduction of bromine atoms, for instance, can lead to a bathochromic

shift in absorbance and increased lipophilicity, which may enhance their photophysical and

photochemical properties for applications like photodynamic therapy.[1]
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Compound/An
alog Class

Molecular
Formula

Molecular
Weight ( g/mol
)

Key Structural
Features

Relevant
Applications

Diaryl[d,f][2]

[3]diazepines
Varies Varies

Fused diazepine

ring with two aryl

substituents.

Anticancer

agents.[4]

URAT1 Inhibitor

(e.g., Analog 1h)
Not Specified Not Specified

Diarylmethane

backbone.

Treatment of

gout and

hyperuricemia.[2]

Olefinic Pyridyl

Diarylmethanes
Varies Varies

Pyridyl group

and an olefinic

linker between

aryl groups.

Anticancer

agents targeting

colorectal

cancer.[5]

Triarylmethane

Dyes

(Brominated)

Varies Varies

Central methane

carbon with three

aryl rings;

brominated.

Photodynamic

therapy.[1]

Comparative Biological Activity: Anticancer
Properties
Several diarylmethane analogs have been investigated for their antiproliferative activity against

various cancer cell lines. The structure-activity relationship (SAR) studies reveal that the nature

and position of substituents on the phenyl rings are critical for their cytotoxic effects.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The following table summarizes the IC50

values of representative diarylmethane analogs against different cancer cell lines.
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Compound ID Cancer Cell Line IC50 (µM) Reference

10a (Z-isomer) HT-29 (Colon) 25.70 ± 1.21 [5]

HCT116 (Colon) 33.61 ± 0.71 [5]

10b (E-isomer) HT-29 (Colon) 25.15 ± 1.28 [5]

HCT116 (Colon) >50 [5]

12a (Z-isomer) HT-29 (Colon) 23.02 ± 1.27 [5]

HCT116 (Colon) 31.44 ± 1.74 [5]

13a (Z-isomer) HT-29 (Colon) 24.03 ± 2.65 [5]

HCT116 (Colon) 36.61 ± 2.94 [5]

13b (E-isomer) HT-29 (Colon) >50 [5]

HCT116 (Colon) 26.13 ± 2.08 [5]

Diaryl Ether 5h HepG2 (Liver) 2.57 [6]

A549 (Lung) 5.48 [6]

HT-29 (Colon) 30.04 [6]

Data presented as mean ± standard deviation where available.

For the olefinic pyridyl diarylmethanes, the spatial configuration (E/Z isomers) and the nature of

the functional groups significantly impact their antiproliferative activity. For instance, Z-isomers

containing Cl, Br, and CF3 groups, as well as both Z and E isomers with a tert-butyl group,

demonstrated notable activity against the HT-29 human colorectal cancer cell line.[5] In another

study on diaryl ether derivatives, the presence of a chlorine or hydroxyl group at the para-

position of the phenyl ring was found to significantly enhance antitumor activity.[6]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.

Below are protocols for key experiments relevant to the characterization and evaluation of

diarylmethane analogs.
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Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating

the structure of organic molecules.

Objective: To confirm the chemical structure of synthesized diarylmethane analogs.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

Data Acquisition:

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise

ratio. Parameters typically include a spectral width of 12 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1-2 seconds.[7]

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of

scans is typically required compared to ¹H NMR.

2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish

connectivity between protons, between protons and carbons, and long-range correlations,

respectively, aiding in unambiguous structure determination.[8]

Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are

reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of

compounds.[9]

Objective: To determine the in vitro anticancer activity of diarylmethane analogs.

Cell Lines: Human cancer cell lines (e.g., HT-29, HCT116, HepG2, A549).

Procedure:

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours to allow for attachment.[3]
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Compound Treatment: Treat the cells with various concentrations of the diarylmethane

analogs (typically in a serial dilution) and incubate for 48-72 hours.[3][10]

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][9]

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO,

isopropanol) to dissolve the formazan crystals.[3]

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of

550-570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC50 value is determined by plotting the percentage of viability against the compound

concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the

study of diarylmethane analogs.
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Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of

diarylmethane analogs.
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Structural Modifications
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Caption: Logical relationship for Structure-Activity Relationship (SAR) analysis of diarylmethane

analogs.
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Caption: Proposed signaling pathway for the anticancer activity of a diaryl ether analog.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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